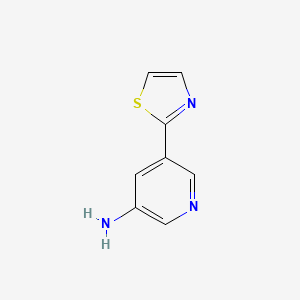

5-(1,3-Thiazol-2-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVSLKHOBDNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(1,3-Thiazol-2-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details plausible synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The fusion of pyridine and thiazole rings, as seen in this compound, creates a scaffold with potential for diverse biological activities. This guide outlines two primary synthetic strategies for the preparation of this target molecule: a classical approach via Hantzsch thiazole synthesis and a modern approach utilizing palladium-catalyzed cross-coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two main disconnection points, leading to the proposed synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Experimental Protocols

Route A: Hantzsch Thiazole Synthesis Approach

This classical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. A key intermediate is a protected 3-aminopyridine derivative bearing a thioamide or an α-haloketone functionality at the 5-position.

Caption: Workflow for the Hantzsch Thiazole Synthesis Approach.

Experimental Protocol - Step A1: Protection of 3-Amino-5-bromopyridine

To a solution of 3-amino-5-bromopyridine (1.0 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.

Experimental Protocol - Step A2: Thioamide Formation

A mixture of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is heated at reflux for 4 hours. The solvent is evaporated, and the crude product is purified by flash chromatography to yield tert-butyl (5-(thioacetyl)pyridin-3-yl)carbamate.

Experimental Protocol - Step A3: Hantzsch Thiazole Synthesis

To a solution of tert-butyl (5-(thioacetyl)pyridin-3-yl)carbamate (1.0 eq) in ethanol is added chloroacetaldehyde (1.1 eq, 50% aqueous solution). The mixture is heated at reflux for 3 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate.

Experimental Protocol - Step A4: Deprotection

The protected intermediate, tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate (1.0 eq), is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| A1 | 3-Amino-5-bromopyridine | (Boc)₂O, Triethylamine, DCM | Room Temp, 12 h | tert-Butyl (5-bromopyridin-3-yl)carbamate | ~95 |

| A2 | tert-Butyl (5-bromopyridin-3-yl)carbamate | Lawesson's reagent, Toluene | Reflux, 4 h | tert-Butyl (5-(thioacetyl)pyridin-3-yl)carbamate | ~70 |

| A3 | tert-Butyl (5-(thioacetyl)pyridin-3-yl)carbamate | Chloroacetaldehyde, Ethanol | Reflux, 3 h | tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate | ~60 |

| A4 | tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate | TFA, DCM | Room Temp, 1 h | This compound | ~90 |

Table 1: Summary of Quantitative Data for the Hantzsch Synthesis Approach.

Route B: Palladium-Catalyzed Cross-Coupling Approach

This modern synthetic route involves the formation of the C-C bond between the pyridine and thiazole rings using a palladium catalyst. A protected 3-amino-5-halopyridine is coupled with an organometallic thiazole derivative.

Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Approach.

Experimental Protocol - Step B1: Protection of 3-Amino-5-bromopyridine

This step is identical to Step A1 in the Hantzsch synthesis approach.

Experimental Protocol - Step B2: Stille Cross-Coupling

A mixture of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq), 2-(tributylstannyl)thiazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene is degassed and heated at 110 °C under a nitrogen atmosphere for 16 hours. The reaction mixture is cooled to room temperature, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate.

Experimental Protocol - Step B3: Deprotection

This step is identical to Step A4 in the Hantzsch synthesis approach.

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| B1 | 3-Amino-5-bromopyridine | (Boc)₂O, Triethylamine, DCM | Room Temp, 12 h | tert-Butyl (5-bromopyridin-3-yl)carbamate | ~95 |

| B2 | tert-Butyl (5-bromopyridin-3-yl)carbamate, 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄, Toluene | 110 °C, 16 h | tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate | ~75 |

| B3 | tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate | TFA, DCM | Room Temp, 1 h | This compound | ~90 |

Table 2: Summary of Quantitative Data for the Palladium-Catalyzed Cross-Coupling Approach.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The Hantzsch synthesis represents a classical and often high-yielding approach, while the palladium-catalyzed cross-coupling offers a more modern and modular alternative. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

An In-depth Technical Guide to the Chemical Properties of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine (CAS Number: 1374970-69-0). Due to the limited availability of experimental data for this specific molecule, this document compiles information from commercial suppliers, data from closely related structural analogs, and predicted properties. The guide covers physicochemical characteristics, proposed synthesis and analysis methodologies, and discusses potential biological activities based on the broader class of pyridine-thiazole hybrids. This document aims to serve as a foundational resource for researchers interested in the evaluation and application of this compound in drug discovery and development.

Chemical Properties and Data

While specific experimental data for this compound is scarce in publicly available literature, its basic chemical identifiers have been established. Predicted physicochemical properties provide initial insights into its behavior.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1374970-69-0 | [1][2] |

| Molecular Formula | C₈H₇N₃S | [3] |

| Molecular Weight | 177.23 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C=C1N)C2=CSC=N2 | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 202-205°C | Based on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4] |

| Boiling Point | 390.6±52.0°C | Based on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4] |

| pKa | 8.30±0.20 | Based on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4] |

| LogP | 2.26 - 4.35 | Based on a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives.[5] |

| Topological Polar Surface Area (TPSA) | 78.41 - 120.93 Ų | Based on a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives.[5] |

Note: The predicted values are derived from structurally similar compounds and computational models. Experimental verification is required.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on the synthesis of related pyridine-thiazole compounds, a proposed synthetic route and analytical characterization methods are outlined below.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide. For the target compound, a plausible approach would involve the reaction of a 2-halo-1-(pyridin-3-yl)ethan-1-one with thiourea.

Reaction Scheme:

Figure 1: Proposed Hantzsch synthesis of the target compound.

Methodology:

-

Halogenation of 3-Acetylpyridine: 3-Acetylpyridine is halogenated, for example, using bromine in a suitable solvent, to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one.

-

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by adding a base. The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Methods for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the broader class of pyridine-thiazole hybrids has shown a range of biological activities. These compounds are of significant interest in medicinal chemistry.

Known Activities of Related Compounds

-

Anticancer Activity: Many pyridine-thiazole derivatives have been investigated as potential anticancer agents. For instance, they have been shown to act as inhibitors of kinases such as KDR kinase, which is involved in angiogenesis.[6][7]

-

Antimicrobial and Antifungal Activity: The thiazole ring is a common scaffold in antimicrobial and antifungal agents. Pyridine-thiazole hybrids have also demonstrated such properties.[8][9]

-

Enzyme Inhibition: Some analogs have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways.[8]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially interact with signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway.

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While experimental data for this specific molecule is currently limited, this guide provides a starting point for researchers by summarizing available information and proposing methodologies for its synthesis and characterization based on closely related analogs. The potential biological activities, particularly in the areas of oncology and infectious diseases, warrant further exploration. Experimental validation of the predicted properties and proposed biological activities is a crucial next step in elucidating the therapeutic potential of this compound.

References

- 1. 1803581-69-2,1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 374931-27-8,methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | 372096-52-1 | XPA09652 [biosynth.com]

- 4. 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol (131786-48-6) for sale [vulcanchem.com]

- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the novel heterocyclic compound, 5-(1,3-Thiazol-2-yl)pyridin-3-amine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive overview of the solubility characteristics of structurally related pyridine-thiazole compounds. Furthermore, it outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, which are critical parameters in the drug discovery and development process. A generic signaling pathway involving kinase inhibition is also presented to illustrate the potential biological context for compounds of this class.

Introduction to Pyridine-Thiazole Compounds and Solubility

The fusion of pyridine and thiazole rings creates a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds are frequently investigated as potential therapeutic agents, particularly as kinase inhibitors for applications in oncology and inflammatory diseases.

A critical physicochemical property that dictates the success of a drug candidate is its aqueous solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug development.

Experimental Protocols for Solubility Determination

To enable researchers to determine the solubility of this compound and other novel compounds, two standard methodologies are detailed below: the kinetic solubility assay and the thermodynamic solubility assay.

Kinetic Solubility Assay

Kinetic solubility is typically measured early in drug discovery to provide a high-throughput assessment of a compound's dissolution rate. This method involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations.

-

Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[1][2]

-

Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy.[2][3]

-

Quantification (Optional): For a more precise measurement, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium. This measurement is considered the "gold standard" as it reflects the true solubility of the compound.[4]

Methodology:

-

Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[5]

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or vortexer) for an extended period (typically 24-72 hours) at a constant temperature to ensure equilibrium is reached.[4]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid filter-related compound loss, especially for hydrophobic compounds.[6]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[6][7]

Data Presentation: Comparison of Solubility Assay Parameters

The following table summarizes the key parameters for the kinetic and thermodynamic solubility assays, providing a clear comparison for researchers selecting the appropriate method for their stage of drug development.

| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |

| Compound State | Pre-dissolved in organic solvent (e.g., DMSO) | Solid (crystalline or amorphous) |

| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24-72 hours) |

| Throughput | High | Low to Medium |

| Typical Application | Early drug discovery, lead identification | Lead optimization, pre-formulation |

| Detection Method | Nephelometry, UV/Vis Spectroscopy | HPLC-UV, LC-MS/MS |

| Information Provided | Rate of dissolution, potential for supersaturation | Equilibrium saturation concentration |

Visualization of a Relevant Signaling Pathway

Many pyridine-thiazole derivatives have been identified as potent inhibitors of various protein kinases.[8][9][10] Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase inhibition pathway, representing a potential mechanism of action for this compound.

Caption: Generic Kinase Inhibition Pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary context and methodologies to address this critical parameter. By understanding the solubility characteristics of related pyridine-thiazole compounds and by applying the detailed experimental protocols for kinetic and thermodynamic solubility determination, drug development professionals can effectively evaluate the potential of this and other novel chemical entities. The illustrative signaling pathway further highlights the therapeutic relevance of this compound class, underscoring the importance of comprehensive physicochemical characterization in the pursuit of new medicines.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]

An In-Depth Technical Guide on the Mechanism of Action of Pyridine-Thiazole Compounds as Kinase Inhibitors

Disclaimer: Initial research indicates a lack of specific publicly available data on the mechanism of action for the exact compound "5-(1,3-Thiazol-2-yl)pyridin-3-amine." However, a closely related class of compounds, N-(1,3-Thiazol-2-yl)pyridin-2-amines , has been extensively studied and characterized as potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will focus on the well-documented mechanism of action of this analogous compound class to provide relevant and in-depth insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: KDR/VEGFR-2 Kinase Inhibition

The primary mechanism of action for the N-(1,3-thiazol-2-yl)pyridin-2-amine series is the potent and selective inhibition of the KDR/VEGFR-2 tyrosine kinase.[1][2] KDR is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several diseases, most notably cancer, where it is essential for tumor growth and metastasis.

N-(1,3-thiazol-2-yl)pyridin-2-amines act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the KDR kinase domain, preventing the phosphorylation of tyrosine residues.[1] This blockade of autophosphorylation is a critical step that inhibits the entire downstream signaling cascade, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[3][4] Molecular modeling suggests a specific conformational preference and binding mode for these compounds within the active site of the enzyme.[1]

The VEGFR-2 Signaling Pathway and Its Inhibition

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell function.[5][6] N-(1,3-thiazol-2-yl)pyridin-2-amines, by blocking the initial autophosphorylation, effectively shut down these pro-angiogenic signals.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Quantitative Data on Inhibitory Activity

The potency of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives has been evaluated through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against KDR kinase.

| Compound ID | R1 Group (Pyridine Ring) | R2 Group (Thiazole Ring) | KDR IC50 (nM) | Reference |

| 1 | 4-fluoro | H | ~10-100 | [7] |

| 2 | 4-methoxy | H | ~100-1000 | [7] |

| 3 | H | 5-cyano | <10 | [2] |

| 4 | 4-(piperazin-1-ylmethyl) | 5-cyano | <10 | [2] |

Note: The IC50 values are approximate ranges gathered from the literature and are intended for comparative purposes.

Experimental Protocols

A core experiment to determine the mechanism of action is the in vitro kinase inhibition assay. This section provides a generalized protocol for such an assay.

In Vitro KDR Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against the KDR kinase.

Materials:

-

Recombinant human KDR (catalytic domain)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

[γ-33P]ATP

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Methodology:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, the KDR enzyme, peptide substrate, and test compound are mixed in the assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-33P]ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 10-20 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution like phosphoric acid.

-

Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter mat, which binds the phosphorylated peptide substrate.

-

Washing: The filter mat is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: The radioactivity on the filter mat, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Experimental workflow for an in vitro KDR kinase assay.

Conclusion

The N-(1,3-thiazol-2-yl)pyridin-2-amine class of compounds represents a potent series of KDR/VEGFR-2 inhibitors. Their mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, which effectively abrogates the downstream signaling required for angiogenesis. This makes them a valuable scaffold for the development of anti-angiogenic therapies, particularly in the context of oncology. Further research into this and related pyridine-thiazole structures could yield even more selective and potent kinase inhibitors for various therapeutic applications.

References

- 1. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. researchgate.net [researchgate.net]

In Vitro Screening of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its Analogs: A Technical Guide

Disclaimer: Publicly available in vitro screening data for the specific compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine is limited. This guide is based on established screening methodologies and data from structurally related thiazol-pyridine analogs, which are recognized as potent modulators of key signaling pathways, particularly as kinase inhibitors. The protocols and data presented herein serve as a comprehensive framework for researchers screening this class of compounds.

Introduction

The thiazol-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Analogs of this compound have demonstrated potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Key molecular targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) and Phosphoinositide 3-kinase (PI3K).[1] Inhibition of these kinases can disrupt tumor angiogenesis and cancer cell survival pathways.[1] Consequently, the in vitro screening of novel thiazol-pyridine derivatives is a crucial step in the discovery of new therapeutic agents.

This technical guide provides a detailed overview of the essential in vitro assays for characterizing compounds like this compound. It includes protocols for primary kinase inhibition screening, cellular cytotoxicity assessment, and visual representations of associated signaling pathways and experimental workflows.

Biological Activity of Thiazol-Pyridine Analogs

In vitro studies have identified that compounds structurally similar to this compound are potent inhibitors of protein kinases involved in oncogenic signaling.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives against the KDR kinase. These compounds are close structural analogs of the title compound and indicate the potential for this scaffold to potently inhibit key angiogenesis-related kinases.

| Compound ID | Modification | Target Kinase | IC50 (µM) | Reference |

| Analog 1 | 7-chloro substituent | KDR | 13 | [2] |

| Analog 2 | 5-nitro substituent | KDR | < 10 | [2] |

| Analog 3 | 5-bromo substituent | KDR | < 10 | [2] |

| Analog 4 | 6-fluoro substituent | KDR | < 10 | [2] |

| Analog 5 | 4-fluoro substituent | KDR | ~ Nanomolar range | [2] |

Note: Data for the specific compound this compound is not publicly available. The data presented is for illustrative purposes based on close structural analogs.

Experimental Protocols

A robust in vitro screening cascade is essential for characterizing the activity and selectivity of novel compounds. Below are detailed protocols for key assays.

KDR (VEGFR-2) Kinase Activity Assay

This biochemical assay measures the direct inhibition of the KDR enzyme by the test compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

KDR Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well white plates

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, add 5 µL of the test compound at various concentrations.

-

Add 10 µL of a solution containing the KDR kinase and substrate in Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL. Include wells for a no-enzyme negative control and a DMSO-only positive control.

-

Incubate the plate at room temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then measures the new ATP via a luciferase/luciferin reaction, producing a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Kinase Activity Assay

This assay measures the ability of the test compound to inhibit the lipid kinase activity of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Materials:

-

Active PI3K enzyme (e.g., p110α/p85α)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

-

Substrate Solution (e.g., 125 µM PI(4,5)P2)[4]

-

ATP

-

Test compound (dissolved in DMSO)

-

Detection reagents (e.g., ADP-Glo™ kit or a PIP3-binding probe for ELISA-based formats)

-

96-well plates

Procedure:

-

Compound Pre-incubation: In a 96-well plate, pre-incubate the PI3K enzyme with the test compound at various concentrations for 10-15 minutes at room temperature.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of the PIP2 substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[4]

-

Stop Reaction: Terminate the reaction by adding a stop solution, often containing EDTA to chelate Mg2+.

-

Quantify Product: Detect the amount of product (ADP or PIP3) formed.

-

If using ADP-Glo™: Follow steps 5-9 from the KDR assay protocol.[4]

-

If using a PIP3 detection method (ELISA): Transfer the reaction mixture to a plate pre-coated with a PIP3-binding protein. After incubation, use a labeled secondary antibody and a colorimetric or fluorometric substrate to quantify the amount of PIP3 produced.

-

-

Data Analysis: Determine the percentage of inhibition and calculate IC50 values as described for the KDR assay.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, HUVEC endothelial cells)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include wells with DMSO vehicle as a control.

-

Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[7]

-

Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[5]

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilize Formazan: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: A typical workflow for in vitro screening of kinase inhibitors.

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

References

- 1. 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.co.uk [promega.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

"discovery of pyridinyl-thiazole compounds"

An In-depth Technical Guide to the Discovery of Pyridinyl-Thiazole Compounds

Introduction

The fusion of pyridine and thiazole rings has created a versatile scaffold of significant interest in medicinal chemistry and drug discovery. Pyridinyl-thiazole compounds have demonstrated a wide spectrum of biological activities, positioning them as promising lead structures for developing novel therapeutic agents. Their structural features allow for interaction with various biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1] This technical guide provides a comprehensive overview of the discovery of pyridinyl-thiazole compounds, focusing on their synthesis, mechanisms of action, and biological evaluation, tailored for researchers and professionals in drug development.

Synthesis Strategies

The synthesis of pyridinyl-thiazole derivatives often employs established heterocyclic chemistry reactions. A common and efficient method is the Hantzsch thiazole synthesis.[2] This reaction typically involves the cyclocondensation of a thiourea or thioamide derivative with an α-halocarbonyl compound. Variations of this core strategy allow for the introduction of diverse substituents on both the pyridine and thiazole rings, enabling the exploration of structure-activity relationships (SAR).

A frequently used synthetic approach begins with the reaction of a pyridine-containing thiourea with a suitable α-haloketone. For instance, 1-(pyridin-2-yl)thiourea can be reacted with 3-chloropentane-2,4-dione in the presence of a base like sodium acetate in acetic acid to form a key pyridinyl-thiazole intermediate.[3] This intermediate can then be further modified, for example, through a Claisen-Schmidt condensation with an aldehyde to introduce additional functional groups.[3]

Experimental Protocol: General Hantzsch Synthesis

This protocol describes a general procedure for synthesizing 2-amino-pyridinyl-thiazole derivatives.

-

Thiurea Formation: A pyridine-containing amine is reacted with an isothiocyanate reagent (e.g., ammonium thiocyanate in acidic conditions) to form the corresponding pyridine-thiourea derivative.

-

Cyclocondensation: The purified pyridine-thiourea (1 equivalent) is dissolved in a suitable solvent, such as absolute ethanol.

-

An appropriate α-halocarbonyl compound (e.g., 2-bromo-acetophenone derivative) (1 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux for a period of 4 to 6 hours.[2]

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the solvent is often removed under reduced pressure. The resulting solid is then neutralized with a weak base (e.g., sodium bicarbonate solution), filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final pyridinyl-thiazole compound.[2]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4][5]

Biological Activity and Mechanisms of Action

Pyridinyl-thiazole compounds have been primarily investigated for their potent anticancer properties.[6] The primary mechanism underlying their antitumor activity is the inhibition of protein and lipid kinases, which are critical components of signaling pathways that control cell growth, proliferation, and survival.[1][3]

Anticancer Activity and Kinase Inhibition

Many pyridinyl-thiazole derivatives function as competitive inhibitors at the ATP-binding site of kinases.[7] The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the thiazole ring and its substituents can occupy adjacent hydrophobic pockets.[7] This dual interaction leads to potent and often selective inhibition. Key kinase targets include p38 MAP kinase, PI3K, CDKs, and receptor tyrosine kinases involved in angiogenesis.[3][7][8] Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth and metastasis.[6][9]

Other Biological Activities

Beyond oncology, pyridinyl-thiazole derivatives have shown promise in other areas:

-

Insecticidal Agents: Certain N-pyridylpyrazole derivatives containing a thiazole moiety exhibit potent insecticidal activity against agricultural pests like P. xylostella and S. exigua.[5][10]

-

Anti-inflammatory and Antimicrobial Activity: Some compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, as well as antimicrobial activity against various bacterial and fungal strains.[11]

Quantitative Biological Data

The biological efficacy of pyridinyl-thiazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). Below are tables summarizing the activity of selected compounds from the literature.

Table 1: Anticancer Activity of Pyridinyl-Thiazole Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 3 a | HL-60 (Leukemia) | Cytotoxicity | 0.57 | [12][13] |

| Compound 3 a | Normal Keratinocytes | Cytotoxicity | >50 | [12][13] |

| Compound 2f b | A549 (Lung Cancer) | Cytotoxicity | 3.33c | [4] |

| Compound 2m b | A549 (Lung Cancer) | Cytotoxicity | 3.51c | [4] |

| Thiazole-Pyridine Hybrid 8c | MCF-7 (Breast Cancer) | Cytotoxicity | 5.71 | [14] |

| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | Cytotoxicity | 6.14 | [14][15] |

| Cisplatin (Standard) | A549 (Lung Cancer) | Cytotoxicity | 12.65c | [4] |

a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone[3] b Hydrazonothiazole-based pyridine compounds[4] c Values originally in µg/mL were converted for consistency if molecular weight was available or presented as is if not.

Table 2: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives

| Compound | Pest Species | Assay Type | LC50 (mg/L) | Reference |

|---|---|---|---|---|

| 7g | P. xylostella | Larval Mortality | 5.32 | [5][10] |

| 7g | S. exigua | Larval Mortality | 6.75 | [5][10] |

| 7g | S. frugiperda | Larval Mortality | 7.64 | [5][10] |

| Indoxacarb (Standard) | P. xylostella | Larval Mortality | ~5-10 |[10] |

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyridinyl-thiazole compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis induced by the compounds.[4][6]

-

Cell Treatment: Cells are treated with the test compound (typically at its IC50 concentration) for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubated in the dark for 15 minutes.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for optimizing the biological activity of pyridinyl-thiazole compounds.

-

Substituents on the Pyridine Ring: The position of the nitrogen atom and the nature of substituents on the pyridine ring are critical for kinase binding. A hydrogen bond acceptor feature, like the pyridine nitrogen, is often essential for interaction with the kinase hinge region.[7]

-

Substituents on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring can significantly impact potency and selectivity. Bulky or hydrophobic groups can enhance binding by occupying hydrophobic pockets in the target protein.[4]

-

Linker Moiety: For compounds with a linker between the two rings, its length and flexibility can influence the overall conformation and binding affinity.

Conclusion

The pyridinyl-thiazole scaffold represents a highly privileged structure in modern drug discovery. Through versatile synthetic strategies, a multitude of derivatives have been developed and evaluated, revealing potent activities against a range of diseases, most notably cancer. The primary mechanism of action involves the inhibition of key protein kinases, disrupting cellular signaling and leading to therapeutic effects. The quantitative data and structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation pyridinyl-thiazole compounds. Future research will likely focus on optimizing selectivity, improving pharmacokinetic properties, and exploring novel therapeutic applications for this promising class of molecules.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Structural Elucidation of 5-(1,3-Thiazol-2-yl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(1,3-Thiazol-2-yl)pyridin-3-amine. The document details a plausible synthetic route, outlines the key experimental protocols for spectroscopic analysis, and presents a systematic workflow for its structural confirmation. The data herein is compiled based on established principles of organic chemistry and spectroscopic analysis of analogous structures.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the reaction of an α-haloketone with a thiourea or a related thioamide. In this proposed pathway, the key intermediates would be 3-amino-α-bromoacetylpyridine, derived from 3-acetyl-5-nitropyridine, followed by reduction of the nitro group.

Spectroscopic Data and Analysis

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H-2 (Py) | ~8.2 | d | ~2.5 |

| H-4 (Py) | ~7.5 | t | ~2.0 | |

| H-6 (Py) | ~8.0 | d | ~1.5 | |

| H-5' (Th) | ~7.3 | s | - | |

| -NH₂ | ~5.5 | br s | - | |

| ¹³C NMR | C-2 (Py) | ~140 | ||

| C-3 (Py) | ~145 | |||

| C-4 (Py) | ~115 | |||

| C-5 (Py) | ~130 | |||

| C-6 (Py) | ~138 | |||

| C-2' (Th) | ~168 | |||

| C-4' (Th) | ~143 | |||

| C-5' (Th) | ~118 |

Py = Pyridine ring, Th = Thiazole ring, d = doublet, t = triplet, s = singlet, br s = broad singlet

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Parameter | Predicted Value |

| Mass Spec. | Molecular Ion (M⁺) | m/z 177.0415 (for C₈H₇N₃S) |

| Key Fragments | m/z 150 ([M-HCN]⁺), m/z 121 ([M-C₂H₂N₂]⁺), m/z 94 ([C₅H₆N₂]⁺) | |

| Infrared | N-H stretch (amine) | 3450-3300 cm⁻¹ (two bands) |

| C-H stretch (aromatic) | 3100-3000 cm⁻¹ | |

| C=N stretch (rings) | 1620-1580 cm⁻¹ | |

| C=C stretch (rings) | 1550-1450 cm⁻¹ | |

| C-N stretch | 1350-1250 cm⁻¹ |

Experimental Protocols

3.1. Synthesis of this compound

A solution of 3-nitro-5-(2-bromoacetyl)pyridine (1.0 eq) in ethanol is treated with thiourea (1.1 eq). The mixture is heated to reflux for 4-6 hours. Upon cooling, the product, 5-(2-thiazolyl)-3-nitropyridine, precipitates and is collected by filtration. The nitro-intermediate is then dissolved in a mixture of ethanol and concentrated hydrochloric acid, and iron powder (5.0 eq) is added portion-wise. The reaction is stirred at reflux for 2-3 hours. After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.3. Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol or acetonitrile and introduced into the ion source via direct infusion.

3.4. Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film on a sodium chloride plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Structural Elucidation

The systematic process for the structural elucidation of a novel compound like this compound is outlined below. This workflow ensures a logical progression from synthesis to complete characterization and structural confirmation.

Methodological & Application

Application Notes and Protocols for the Use of 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 5-(1,3-Thiazol-2-yl)pyridin-3-amine belongs to the class of thiazole-pyridine hybrids, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While direct kinase assay data for this specific compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a modulator of various protein kinases. This document provides a summary of the kinase inhibitory activities of closely related compounds and detailed protocols for performing kinase assays to evaluate the potential of this compound.

The thiazole-pyridine core is a recurring motif in a multitude of kinase inhibitors, targeting a range of kinases including, but not limited to, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[1][2][3] The 2-aminothiazole moiety, in particular, has been identified as a novel kinase inhibitor template.[4] Therefore, this compound represents a valuable compound for screening against a panel of kinases to identify novel inhibitors for drug discovery and to probe the chemical space of kinase inhibition.

Data Presentation: Kinase Inhibitory Activity of Related Thiazole-Pyridine Compounds

The following tables summarize the quantitative data for compounds structurally related to this compound, providing a rationale for its investigation in kinase assays.

Table 1: Inhibitory Activity of Thiazole Derivatives against Various Kinases

| Compound/Derivative Class | Kinase Target | IC50 / Ki | Reference |

| (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones | DYRK1A | 0.028 - >10 µM | [5] |

| (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-ones | DYRK1A | 0.033 - >10 µM | [5] |

| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM - >10 µM | [4] |

| Thiazole derivatives | GSK-3β | 0.29 nM - 1.1 nM | [2] |

| 1,3-thiazole-5-carboxylic acid derivatives | CK2 | 0.4 µM | [2] |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4 | 1 nM (Ki) | [6] |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK6 | 34 nM (Ki) | [6] |

| N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives | KDR (VEGFR-2) | Potent inhibition reported | [3][7] |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | CDK2/cyclin A | Stronger than roscovitine | [8] |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | GSK3β | Stronger than roscovitine | [8] |

Experimental Protocols

The following are detailed protocols for common kinase assays that can be adapted to test the inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol is a general method that can be adapted for various serine/threonine and tyrosine kinases.

Materials:

-

Recombinant human kinase of interest (e.g., DYRK1A, CDK2/cyclin A, GSK3β)

-

Kinase-specific substrate peptide

-

This compound (test compound)

-

Staurosporine or other known inhibitor (positive control)

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)

-

96-well or 384-well plates

-

Microplate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the test compound in the kinase assay buffer. Also, prepare dilutions of the positive control.

-

In a multi-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.

-

Add the serially diluted test compound or positive control to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assay).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction.

-

For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.

-

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: ELISA-based Kinase Inhibition Assay (e.g., for ROCK II)

This protocol is adapted from methods used to screen for ROCK II inhibitors.[4]

Materials:

-

Recombinant ROCK II enzyme

-

Substrate-coated ELISA plates (e.g., coated with a specific ROCK II substrate)

-

This compound (test compound)

-

Known ROCK inhibitor (e.g., Y-27632) as a positive control

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phospho-specific primary antibody against the substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate washer and microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

Add the recombinant ROCK II enzyme to the wells of the substrate-coated ELISA plate.

-

Add the diluted test compound or positive control to the wells. Include a "no inhibitor" control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Start the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the reaction mixture.

-

Add the phospho-specific primary antibody and incubate at room temperature for 60 minutes.

-

Wash the plate, then add the HRP-conjugated secondary antibody and incubate for another 60 minutes.

-

Wash the plate again and add the TMB substrate.

-

After sufficient color development, stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: Potential kinase signaling pathways targeted by thiazole-pyridine inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Cancer Research: A Focus on Structurally Related Analogs

Introduction

The chemical scaffold of 5-(1,3-Thiazol-2-yl)pyridin-3-amine represents a class of heterocyclic compounds with significant potential in cancer research. While direct studies on this specific molecule are not extensively available in current literature, a substantial body of research on structurally similar pyridine-thiazole hybrid molecules has demonstrated promising anticancer activities. These analogs have been investigated for their cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are beginning to be elucidated. This document provides a detailed overview of the application of these related compounds in cancer research, including their biological activities, proposed mechanisms of action, and relevant experimental protocols. The information presented herein is based on published data for close structural analogs and serves as a guide for researchers and drug development professionals interested in the therapeutic potential of the this compound scaffold.

Biological Activity and Mechanism of Action of Pyridine-Thiazole Analogs

Several novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those derived from colon, breast, lung, glioblastoma, and leukemia.[1][2][3] High antiproliferative activity has been observed for certain derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range.[1][2]

The proposed mechanism of action for some of these pyridine-thiazole derivatives involves the induction of genetic instability in tumor cells.[1][2][3] This is supported by evidence showing that pre-incubation of tumor cells with a PARP1 inhibitor can reduce the cytotoxic activity of these compounds.[1][2][3] Furthermore, these molecules have been observed to affect DNA integrity and alter nucleus morphology, reinforcing the hypothesis of a DNA-damaging mechanism of action.[1][2]

Another important avenue of investigation for pyridine-thiazole derivatives is their potential as kinase inhibitors. The pyridine-thiazole scaffold is a key feature in several approved and investigational kinase inhibitors. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyridine-thiazole analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyridine-Thiazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | HL-60 (Leukemia) | 0.57 | [1][2] |

| (3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone) | HCT-116 (Colon) | >50 | [1] |

| MCF-7 (Breast) | >50 | [1] | |

| Jurkat (Leukemia) | >50 | [1] | |

| Analog 2 | SK-OV-3 (Ovarian) | 7.87 | [1] |

| (4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester) | |||

| Thiazole-Based Pyridines (General) | A549 (Lung) | Lower than Cisplatin (IC50: 12.65 µg/mL) | [5] |

Table 2: Anticancer Screening Data for a Pyridine-Thiazole Analog (Compound 4 in cited literature)

| Cancer Type | Cell Lines | Growth Inhibition | Reference |

| Non-Small Cell Lung | NCI-H460, NCI-H522 | >50% | [3] |

| Melanoma | LOX IMVI, SK-Mel-2 | >50% | [3] |

| Colon | Colo 205, HCT-15, HT29, KM12 | >50% | [3] |

| CNS | SF-539, U251 | >50% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer potential of pyridine-thiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of action for certain pyridine-thiazole analogs.

Experimental Workflow

Caption: General workflow for the evaluation of pyridine-thiazole analogs.

Conclusion

The pyridine-thiazole scaffold represents a promising area for the discovery of novel anticancer agents. While research on the specific molecule this compound is limited, the significant cytotoxic activity and interesting mechanistic profiles of its structural analogs provide a strong rationale for further investigation. The protocols and data presented here offer a valuable resource for researchers aiming to explore the therapeutic potential of this class of compounds in oncology. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 5-(1,3-Thiazol-2-yl)pyridin-3-amine as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine represents a promising scaffold for the development of novel kinase inhibitors. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs, combining a thiazole and a pyridine ring, are prevalent in a multitude of known kinase inhibitors. This document provides a detailed overview of the potential applications of this compound as a kinase inhibitor, based on the activity of structurally related compounds. It includes generalized protocols for key experiments to evaluate its inhibitory potential and characterizes its mode of action.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The thiazole-pyridine scaffold is a well-established pharmacophore in this area, known to interact with the ATP-binding site of various kinases.

Structurally similar compounds, such as those with a pyridin-2-yl or pyridin-4-yl linkage to the thiazole, have demonstrated inhibitory activity against a range of kinases, including but not limited to:

-

Phosphoinositide 3-kinases (PI3Ks): Key regulators of cell growth, proliferation, and survival.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases (e.g., KDR): Crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][3]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[4]

-

Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of cellular processes, including metabolism and apoptosis.[5]

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Involved in neuronal development and implicated in neurodegenerative diseases and some cancers.[6]

Given these precedents, this compound is a compelling candidate for screening against a panel of kinases to identify its specific targets and therapeutic potential.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table summarizes the inhibitory activities of structurally related thiazole-pyridine compounds to provide a rationale for investigating the title compound.

| Compound Class | Target Kinase(s) | Reported Activity (IC50/Ki) | Reference |

| N-(1,3-Thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Potent, selective, low molecular weight inhibitors | [2][3] |

| 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) for lead compound | [4] |

| 5-Arylidene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-ones | DYRK1A | IC50 = 0.033 µM for lead compound | [6] |

| Thiazole derivatives | Casein Kinase II (CK2) | IC50 = 0.4 µM for lead compound | [5] |

| 5-(Pyridin-2-yl)-1,3-thiazol-2-amine derivatives | PI3K | Noted for inhibiting PI3K | [1] |

Mandatory Visualization

Signaling Pathway Diagram

Caption: Potential kinase targets in key signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for evaluating a potential kinase inhibitor.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

-

This compound (test compound)

-

Recombinant Kinase of interest (e.g., PI3K, CDK4/Cyclin D1, VEGFR2)

-

Substrate for the kinase (e.g., a specific peptide or protein)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the kinase assay buffer to achieve a range of desired test concentrations (e.g., from 100 µM to 1 nM).

-

-

Kinase Reaction:

-

In each well of the plate, add the following in order:

-

Kinase Assay Buffer

-

Test compound at various concentrations. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

-

Kinase solution (pre-diluted in assay buffer).

-

Substrate solution.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase, if known.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes at room temperature.

-

-